molecular formula C28H39FO4Si B13911718 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl pivalate

7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl pivalate

Cat. No.: B13911718
M. Wt: 486.7 g/mol
InChI Key: GWKXCGKVYBOFCB-UHFFFAOYSA-N
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Description

7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl 2,2-dimethylpropanoate is a complex organic compound with potential applications in various scientific fields This compound features a naphthalene core substituted with fluoro, methoxymethoxy, and ethynyl groups, along with a dimethylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl 2,2-dimethylpropanoate typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the naphthalene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the fluoro group: This step often involves electrophilic fluorination using reagents such as Selectfluor.

    Methoxymethoxy protection: The hydroxyl group on the naphthalene core can be protected using methoxymethyl chloride in the presence of a base like sodium hydride.

    Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction using a terminal alkyne and a palladium catalyst.

    Esterification: The final step involves esterification of the carboxylic acid group with 2,2-dimethylpropanol using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized to form a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Possible applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-(methoxymethoxy)-8-[2-[tris(1-methylethyl)silyl]ethynyl]-1-naphthalenyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The fluoro and ethynyl groups may facilitate binding to enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-3-methylbenzoic acid: Shares the fluoro and aromatic core but lacks the complex substituents.

    Methoxymethoxy derivatives: Compounds with similar protective groups but different core structures.

    Ethynyl-substituted naphthalenes: Similar in having ethynyl groups but differ in other substituents.

Properties

Molecular Formula

C28H39FO4Si

Molecular Weight

486.7 g/mol

IUPAC Name

[7-fluoro-3-(methoxymethoxy)-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C28H39FO4Si/c1-18(2)34(19(3)4,20(5)6)14-13-23-24(29)12-11-21-15-22(32-17-31-10)16-25(26(21)23)33-27(30)28(7,8)9/h11-12,15-16,18-20H,17H2,1-10H3

InChI Key

GWKXCGKVYBOFCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)OC(=O)C(C)(C)C)OCOC)F)(C(C)C)C(C)C

Origin of Product

United States

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